molecular formula C18H34O2 B1583048 gamma-Stearolactone CAS No. 502-26-1

gamma-Stearolactone

Cat. No. B1583048
CAS RN: 502-26-1
M. Wt: 282.5 g/mol
InChI Key: GYDWWIHJZSCRGV-UHFFFAOYSA-N
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Description

Gamma-Stearolactone, also known as γ-Stearolactone, is a chemical compound with the molecular formula C18H34O2 . It is also known by other names such as Octadecanoic acid, 4-hydroxy-, γ-lactone; 4-Octadecanolide; Dihydro-5-tetradecyl-2(3H)-furanone; γ-n-Tetradecyl-γ-butanolide .


Synthesis Analysis

The synthesis of γ-Stearolactone has been reported in various studies. One method involves the use of silver trifluoromethanesulfonate . The process involves charging an oven-dried crimp top vial with silver trifluoromethanesulfonate, sealing it with a Teflon septum, and purging it with nitrogen three times. Subsequently, oleic acid and chlorobenzene are added via a syringe, and the reaction mixture is stirred for 20 hours at 130 °C .


Molecular Structure Analysis

The molecular structure of γ-Stearolactone consists of an aliphatic five-member ring with four carbon atoms and one oxygen atom . The IUPAC Standard InChIKey for γ-Stearolactone is GYDWWIHJZSCRGV-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving γ-Stearolactone primarily involve its synthesis from unsaturated fatty acids . The reaction is catalyzed by silver trifluoromethanesulfonate and involves the formation of a γ-lactone ring .

Scientific Research Applications

1. Synthesis of δ-eicosanolactone and δ-docosanolactone

  • Summary of Application : Gamma-Stearolactone is used in the synthesis of δ-eicosanolactone and δ-docosanolactone directly from meadowfoam oil .
  • Methods of Application : Perchloric and sulfuric acids are used in stoichiometric quantities (0.5–4.0 mol equiv) to cyclize triglyceride to δ-lactone . The reactions are run in the absence of solvent at 40°C .
  • Results or Outcomes : δ-lactone yields ranged from 17–75% where δ/γ ratios ranged from 6∶1 to 10.4∶1 .

2. Preparation of γ-hydroxystearic acid

  • Summary of Application : Gamma-Stearolactone is a very convenient and probably the best source of γ-hydroxystearic acid (4-hydroxyoctadecanoic acid) . These compounds are readily converted to a variety of metallic salts for use as high temperature greases, herbicides or fungicides .
  • Methods of Application : Oleic acid and about 65 to 75% aqueous perchloric acid are combined, preferably in about equimolar amounts, and heated at moderate temperatures, such as in the range of about from 90 to 110 C. to produce γ-stearolactone .
  • Results or Outcomes : The γ-stearolactone is then readily isolated from the reaction mixture .

3. Synthesis of γ–stearolactone derivatives

  • Summary of Application : Gamma-Stearolactone is used in the synthesis of γ–stearolactone derivatives via ring opening .
  • Methods of Application : γ–stearolactone and sodium hydroxide in water are heated to reflux for 30 min. The mixture is cooled to ca. 40 °C and acidified with aqueous HCl .
  • Results or Outcomes : The precipitate is filtered off, washed with water, and dried .

4. Green Solvent in Various Industries

  • Summary of Application : Gamma-Stearolactone is of interest as a green solvent in the manufacture of certain polymers or pharmaceuticals, as a cleaning agent in various paint and coating formulations, as well as a solubiliser in cosmetics, pharmaceuticals, or agrochemicals .
  • Results or Outcomes : Gamma-Stearolactone was concluded to be of interest as a green solvent in various industries .

5. Synthesis of γ–lactones from unsaturated fatty acids

  • Summary of Application : Gamma-Stearolactone is used in the synthesis of γ–lactones from unsaturated fatty acids .
  • Methods of Application : An oven-dried crimp top vial was charged with silver trifluoromethanesulfonate, sealed with a Teflon septum and evacuated-purged with nitrogen three times. Subsequently, oleic acid and chlorobenzene were added via syringe, and the reaction mixture was stirred for 20 h at 130 °C .
  • Results or Outcomes : After cooling to room temperature, the solvent was removed in vacuo and γ–lactones were obtained after column chromatography .

6. Solubiliser in Cosmetics, Pharmaceuticals, or Agrochemicals

  • Summary of Application : Gamma-Stearolactone is of interest as a solubiliser in cosmetics, pharmaceuticals, or agrochemicals .
  • Results or Outcomes : Based on the results, GVL was concluded to be of interest as a green solvent in various industries .

Safety And Hazards

The safety data sheet for γ-Stearolactone suggests that it should not be released into the environment . It also advises using personal protective equipment as required and ensuring adequate ventilation when handling the compound .

Future Directions

The future directions for γ-Stearolactone research could involve exploring its potential applications in various fields. For instance, its reactivity could make it a useful synthon for many new industrial products, including new biodegradable detergents .

properties

IUPAC Name

5-tetradecyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-18(19)20-17/h17H,2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDWWIHJZSCRGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC1CCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862060
Record name 5-Tetradecyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless liquid; Very weak waxy fatty aroma
Record name gamma-Octadecalactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1976/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name gamma-Octadecalactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1976/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

gamma-Stearolactone

CAS RN

502-26-1
Record name γ-Stearolactone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name gamma-Octadecalactone
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Record name 4-Octadecanolide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34907
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Tetradecyloxolan-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2(3H)-Furanone, dihydro-5-tetradecyl
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .GAMMA.-OCTADECALACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K5N2582AB
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

One hundred grams of 98% oleic acid were heated in an autoclave at 220° C. for 3 hours in the presence of 10 grams of clay (bentonite), 70 grams of isobutane and 200 grams of 1,2-dichloroethane. Maximum pressure reached was 700 p.s.i. The autoclave was cooled, the isobutane released, catalyst removed by filtration, and the 1,2-dichloroethane removed at a reduced pressure of about 0.05 mm. The crude product mixture was distilled to give 69 grams of distillate and 31 grams of polymerized acids. The monomeric distillate was fractionated by urea adduction to give 53 grams of branched chain fatty acids, 8 grams of straight chain fatty acids and 8 grams of γ-stearolactone. GLC of the straight chain fraction showed it to be mostly saturated. The branched chain acids were C18 by GLC.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
BB Schaeffer, ET Roe, JA Dixon… - Journal of the American …, 1944 - ACS Publications
… It has been established2 that under certain conditions of sulfation the gamma stearolactone is formed. This would seem to be conclusive evidence that during the process the substituent …
Number of citations: 13 pubs.acs.org
JA Calamari - 1933 - search.proquest.com
… gamma stearolactone which melted at 51-52O6. Theoret. M.… alcohol, we obtained the gamma stearolactone, Since, this … temperature, more gamma stearolactone 13 formed. And also…
Number of citations: 0 search.proquest.com
ME Dreyfus - 1920 - ideals.illinois.edu
There is a compound known to the manufacturers of synthetic flavors and perfumes as" peach-lactone", which has been used com-mercially for years, but which hasreceived only scant …
Number of citations: 0 www.ideals.illinois.edu
DS Breslow, RS Yost, HG Walker… - Journal of the American …, 1944 - ACS Publications
A new crystalline gala-octose, which was ob-tained by application of the Fischer cyanohydrin synthesis to o-gala-L-gluco-heptose, has been re-duced to an octitol, which proves to be …
Number of citations: 18 pubs.acs.org
M Vajdi, WW Nawar, C Merritt - Journal of the American Oil Chemists' …, 1979 - Springer
… Gamma - palmitolactone and gamma - stearolactone were obtained through the courtesy of Dr. JS Showell of Eastern Regional Research Laboratory, US Department of Agriculture and …
Number of citations: 14 link.springer.com
RL Smith, WJ Waddell, SM Cohen, VJ Feron… - Food technology, 2009 - ift.org
The 24th publication by the FEMA Expert Panel presents safety and usage data on 236 new generally recognized as safe flavoring ingredients. 06.09• www. ift. org pg 47 were compiled …
Number of citations: 52 www.ift.org
PK Singh, N Krishnan, P Raman - Scientia Horticulturae, 2024 - Elsevier
In the world of agricultural research, there has been a lot of emphasis on increasing insight into the decline of crop yield gap levels. Metabolomics is a relatively recent approach that …
Number of citations: 0 www.sciencedirect.com
SR Heller - Practical Mass Spectrometry: A Contemporary …, 1979 - Springer
With the mass spectrum of a pure compound in hand, only one additional but major step is required to make a correct identification: the interpretation of the data. Interpretation may be …
Number of citations: 2 link.springer.com
AT Brinca, O Anjos, MMC Alves, Â Sousa, AH Oliani… - Biomedicines, 2022 - mdpi.com
Due to its high prevalence, infertility has become a prominent public health issue, posing a significant challenge to modern reproductive medicine. Some clinical conditions that lead to …
Number of citations: 1 www.mdpi.com
SR Heller - Analytical Chemistry, 1972 - ACS Publications
An interactive, conversational mass spectral retrieval system consisting of a collection of computer programs designed to give immediate retrieval of mass spectral data is described. …
Number of citations: 113 pubs.acs.org

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